Methyl (benzyloxy)(dimethoxyphosphoryl)acetate
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Overview
Description
Methyl (benzyloxy)(dimethoxyphosphoryl)acetate is an organic compound with the molecular formula C11H15O5P. It is characterized by the presence of a benzyloxy group, a dimethoxyphosphoryl group, and an acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (benzyloxy)(dimethoxyphosphoryl)acetate typically involves the esterification of benzyloxyacetic acid with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (benzyloxy)(dimethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzyloxyacetic acid and dimethoxyphosphoryl alcohol.
Oxidation: Benzaldehyde derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (benzyloxy)(dimethoxyphosphoryl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (benzyloxy)(dimethoxyphosphoryl)acetate involves its interaction with various molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The benzyloxy group can undergo resonance stabilization, which influences its reactivity in substitution reactions .
Comparison with Similar Compounds
Methyl (benzyloxy)(dimethoxyphosphoryl)acetate can be compared with similar compounds such as:
Benzyl (dimethoxyphosphoryl)acetate: Similar structure but lacks the methyl ester group.
Methyl (benzyloxy)(dimethoxyphosphoryl)propionate: Similar structure but with a propionate moiety instead of acetate.
Properties
CAS No. |
116087-97-9 |
---|---|
Molecular Formula |
C12H17O6P |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-phenylmethoxyacetate |
InChI |
InChI=1S/C12H17O6P/c1-15-11(13)12(19(14,16-2)17-3)18-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
InChI Key |
ZLTGVXARLGNBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(OCC1=CC=CC=C1)P(=O)(OC)OC |
Origin of Product |
United States |
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